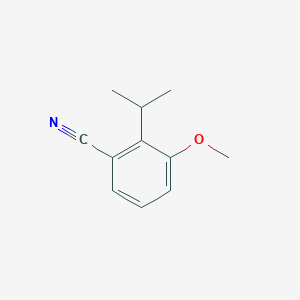
2-Isopropyl-3-methoxybenzonitrile
Overview
Description
2-Isopropyl-3-methoxybenzonitrile (IMB) is a chemical compound that belongs to the class of benzonitriles. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-Isopropyl-3-methoxybenzonitrile is not fully understood. However, it is believed that it exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors. 2-Isopropyl-3-methoxybenzonitrile has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical And Physiological Effects
2-Isopropyl-3-methoxybenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 2-Isopropyl-3-methoxybenzonitrile has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2-Isopropyl-3-methoxybenzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, there are also some limitations to using 2-Isopropyl-3-methoxybenzonitrile in lab experiments. It is toxic and can cause harm to researchers if not handled properly. It is also relatively expensive compared to other compounds.
Future Directions
There are several future directions for the research of 2-Isopropyl-3-methoxybenzonitrile. One possible direction is to study its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is to investigate its potential as an antimicrobial and antifungal agent. Further studies are also needed to fully understand the mechanism of action of 2-Isopropyl-3-methoxybenzonitrile and its effects on various molecular targets.
Scientific Research Applications
2-Isopropyl-3-methoxybenzonitrile has been widely used in scientific research, especially in the field of medicinal chemistry. It has shown potential as a lead compound for the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-Isopropyl-3-methoxybenzonitrile has also been studied for its antimicrobial and antifungal activities.
properties
CAS RN |
105041-68-7 |
|---|---|
Product Name |
2-Isopropyl-3-methoxybenzonitrile |
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-8(2)11-9(7-12)5-4-6-10(11)13-3/h4-6,8H,1-3H3 |
InChI Key |
XRWDUUFEQGNHCY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC=C1OC)C#N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1OC)C#N |
synonyms |
Benzonitrile, 3-methoxy-2-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)
![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)
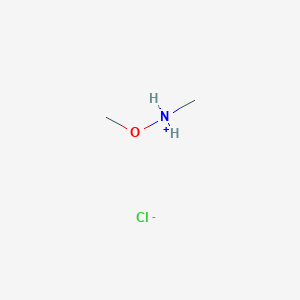
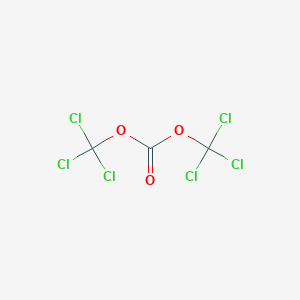
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
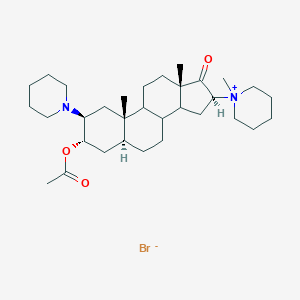
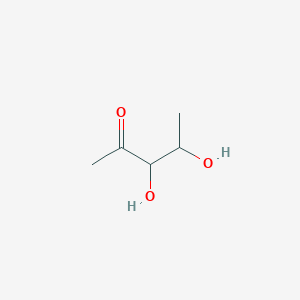
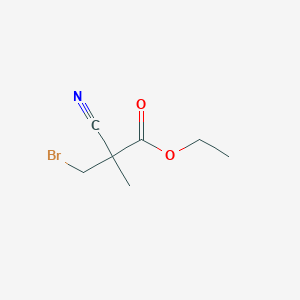
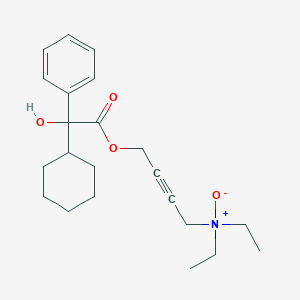
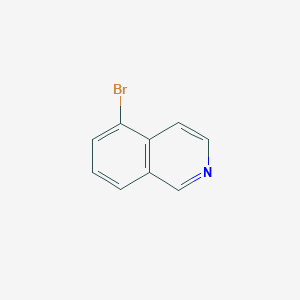
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)